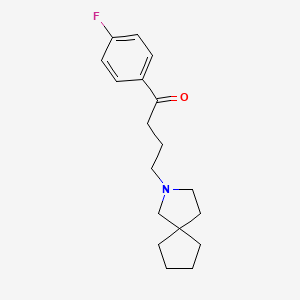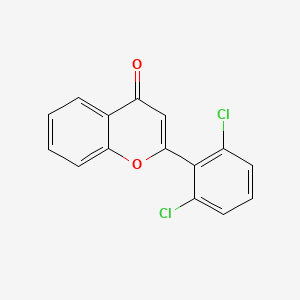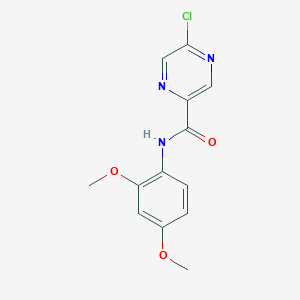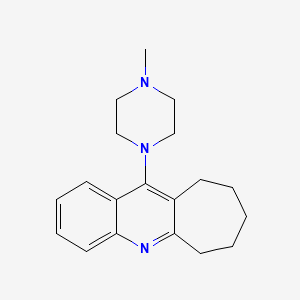![molecular formula C20H25NO B11834898 2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline CAS No. 89354-57-4](/img/structure/B11834898.png)
2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by a fused ring system that includes a furan ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between aniline derivatives and α,β-unsaturated aldehydes can lead to the formation of quinoline derivatives through a series of steps including Michael addition, cyclization, and dehydration .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic systems to enhance the efficiency and yield of the reaction. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are often employed to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .
Scientific Research Applications
2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler compound with a similar ring structure but without the ethylhexyl and methyl groups.
Furoquinoline: A compound with a similar fused ring system but different substituents.
Properties
CAS No. |
89354-57-4 |
|---|---|
Molecular Formula |
C20H25NO |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(2-ethylhexyl)-3-methylfuro[3,2-h]quinoline |
InChI |
InChI=1S/C20H25NO/c1-4-6-8-15(5-2)13-18-14(3)17-11-10-16-9-7-12-21-19(16)20(17)22-18/h7,9-12,15H,4-6,8,13H2,1-3H3 |
InChI Key |
BYFOHVGBWHWPEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=C(C2=C(O1)C3=C(C=CC=N3)C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol](/img/structure/B11834826.png)
![2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)-](/img/structure/B11834828.png)


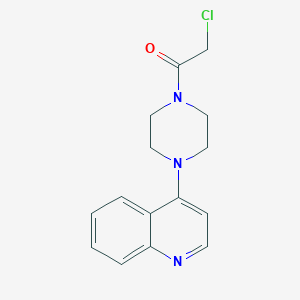
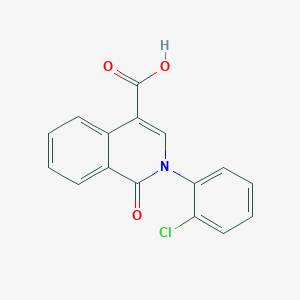
![5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11834874.png)

![3-[(Z)-benzylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B11834884.png)
